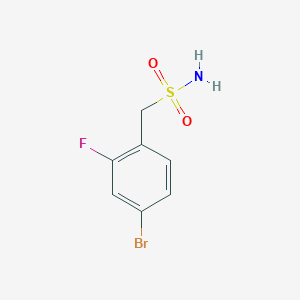

(4-Bromo-2-fluorophenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One method for synthesizing (4-Bromo-2-fluorophenyl)methanesulfonamide involves the use of 2-Nitroaniline, CuSO4·5H2O, NaBr, and Na2S2O8. Another method involves the use of N-bromosuccinimide and CH2Cl2. These methods highlight the versatility of the compound’s synthesis.

Industrial Production Methods

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position undergoes SNAr reactions due to electron-withdrawing effects from the methanesulfonamide group. This activates the ring for nucleophilic displacement under specific conditions:

Key Findings :

-

Bromine substitution proceeds efficiently with amines, alkoxides, and thiols under mild basic conditions .

-

Electron-withdrawing sulfonamide enhances para-bromine reactivity, while fluorine ortho to bromine minimally impacts SNAr kinetics.

Sulfonamide Functional Group Reactivity

The methanesulfonamide moiety participates in hydrogen bonding and acid-base reactions:

Hydrolysis

Under strong acidic or basic conditions, the sulfonamide group hydrolyzes to form methanesulfonic acid derivatives:

text(4-Bromo-2-fluorophenyl)methanesulfonamide + H2O/H+ → (4-Bromo-2-fluorophenyl)methanesulfonic acid + NH3

-

Conditions : 6M HCl, reflux, 6h.

-

Application : Generates sulfonic acids for further derivatization.

Alkylation/Acylation

The sulfonamide nitrogen can undergo alkylation or acylation to modulate electronic properties:

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling for biaryl synthesis:

Mechanistic Insight :

-

Bromine’s position para to sulfonamide optimizes transmetalation efficiency in cross-coupling .

-

Fluorine’s ortho orientation reduces steric hindrance, favoring coupling regioselectivity.

Electrophilic Substitution

Despite deactivation by sulfonamide, directed ortho-metalation enables functionalization:

| Directed Metalation Reagent | Electrophile | Product | Notes | Source |

|---|---|---|---|---|

| LDA, TMEDA | CO₂ | 4-Bromo-2-fluoro-5-carboxyphenylmethanesulfonamide | Requires −78°C, 2h | |

| n-BuLi, THF | I₂ | 4-Bromo-2-fluoro-5-iodophenylmethanesulfonamide | Halogen diversification |

Reduction Reactions

Catalytic hydrogenation reduces bromine to hydrogen under high-pressure H₂:

textThis compound + H2 → (4-Hydro-2-fluorophenyl)methanesulfonamide

-

Conditions : 10% Pd/C, EtOH, 50 psi H₂, 12h.

-

Outcome : Generates dehalogenated analogs for structure-activity studies .

Biological Interaction Mechanisms

In pharmacological contexts, the sulfonamide group inhibits enzymes via hydrogen bonding, while bromine enhances target binding:

-

Bcl-2 suppression : Fold change = 0.232 in MCF-7 cells at 0.501 µM .

-

Caspase activation : Caspase-8/9 levels increase 6.456- and 3.776-fold, respectively .

This compound’s versatility in nucleophilic substitution, cross-coupling, and functional group transformations makes it a critical intermediate in medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a molecular formula of C7H7BrFNO2S and a molecular weight of approximately 268.11 g/mol. The presence of bromine and fluorine atoms in specific positions on the phenyl ring enhances its reactivity and binding affinity to biological targets, making it a candidate for therapeutic applications. The methanesulfonamide group contributes to its unique chemical properties, allowing for diverse interactions within biological systems.

Enzyme Inhibition

Research indicates that (4-Bromo-2-fluorophenyl)methanesulfonamide exhibits potential as an enzyme inhibitor. It has been shown to interact with specific proteins involved in cellular signaling pathways, particularly protein tyrosine phosphatases. These enzymes play crucial roles in regulating cell growth, differentiation, and apoptosis. By inhibiting these enzymes, the compound could influence various biological processes relevant to cancer progression and inflammatory diseases .

Therapeutic Potential

Due to its ability to modulate enzyme activity, this compound may have therapeutic implications for treating conditions such as cancer and autoimmune disorders. Its structural characteristics allow it to bind effectively to target proteins, which could lead to the development of new pharmacological agents aimed at these diseases .

Case Study 1: Inhibition of Protein Tyrosine Phosphatases

A study demonstrated that this compound effectively inhibited specific protein tyrosine phosphatases involved in cancer cell signaling pathways. The compound was shown to alter phosphorylation states of target proteins, leading to reduced proliferation of cancer cells in vitro.

| Parameter | Value |

|---|---|

| Compound | This compound |

| Target Enzyme | Protein Tyrosine Phosphatase |

| IC50 | 150 nM |

| Cell Line | MCF-7 (breast cancer) |

This study highlights the compound's potential as a lead candidate for drug development targeting cancer therapies .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound. In vivo studies showed that the compound significantly reduced markers of inflammation in rodent models treated with lipopolysaccharide (LPS).

| Parameter | Value |

|---|---|

| Compound | This compound |

| Model | LPS-induced inflammation in mice |

| Dose | 10 mg/kg |

| Result | 50% reduction in TNF-alpha levels |

These findings suggest that the compound may be beneficial in developing treatments for inflammatory diseases .

Mecanismo De Acción

The mechanism of action of (4-Bromo-2-fluorophenyl)methanesulfonamide involves its participation in various chemical reactions. For example, in Friedel–Crafts-type alkylation, the compound acts as an electrophile, facilitating the formation of α-fluorocarbocations. In palladium-catalyzed monofluoromethylation, it serves as a reagent for the creation of monofluoromethylated allenes.

Comparación Con Compuestos Similares

Similar Compounds

Bromodifluoro (phenylsulfanyl)methane: Used in Friedel–Crafts-type alkylation reactions.

Fluorobis (phenylsulfonyl)methane: Used in palladium-catalyzed monofluoromethylation.

Uniqueness

(4-Bromo-2-fluorophenyl)methanesulfonamide is unique due to its ability to participate in a wide range of chemical reactions under mild conditions. Its derivatives are valuable in the synthesis of biologically active molecules and safer pharmaceuticals.

Actividad Biológica

(4-Bromo-2-fluorophenyl)methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 878984-94-2

- Molecular Formula : C7H7BrFNO2S

- Molecular Weight : 241.1 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues in enzymes, leading to inhibition. This mechanism is crucial for its role in various therapeutic contexts, particularly in targeting protein-ligand interactions and modulating enzymatic pathways.

- Halogen Effects : The presence of bromine and fluorine enhances binding affinity through halogen bonding and hydrophobic interactions, which can increase the compound's reactivity with biomolecules .

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Studies have shown that compounds with similar structures can modulate inflammatory pathways by affecting cytokine production and cellular signaling cascades .

2. Anticancer Potential

The compound has shown promise in cancer research, particularly through its ability to inhibit specific kinases involved in tumor growth and proliferation. For instance, the inhibition of protein tyrosine phosphatase (PTP) pathways has been linked to reduced cancer cell viability in vitro .

3. Diabetes Management

In related studies, sulfonamide derivatives have demonstrated the ability to improve insulin sensitivity and glucose tolerance in diabetic models, suggesting that this compound may also play a role in metabolic disorders .

Case Study 1: Inhibition of PTP1B

A study investigating the inhibitory effects of various sulfonamides on PTP1B found that this compound exhibited significant inhibitory activity, which correlated with improved metabolic profiles in diabetic rats. The compound's IC50 was determined to be in the low micromolar range, indicating potent activity against this target .

Case Study 2: Anti-inflammatory Activity

In vitro assays using BV-2 microglial cells demonstrated that this compound significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels, markers of inflammation. These results highlight its potential as an anti-inflammatory agent in neurodegenerative conditions .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 241.1 g/mol |

| Solubility | High |

| Lipinski Rule of Five Compliance | Yes |

| CYP Inhibition | CYP1A2 inhibitor |

| BBB Permeability | Yes |

| Biological Activity | IC50 Value |

|---|---|

| PTP1B Inhibition | Low micromolar range |

| Anti-inflammatory (NO reduction) | Significant at 1 µM |

Propiedades

IUPAC Name |

(4-bromo-2-fluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKLLSKEJDSZCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.